5-(Difluoromethyl)-3-fluoropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

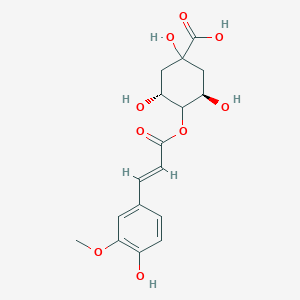

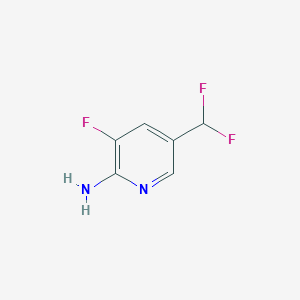

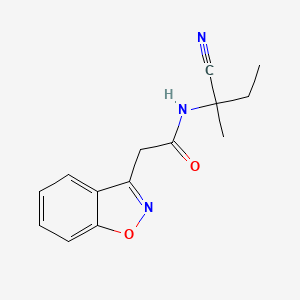

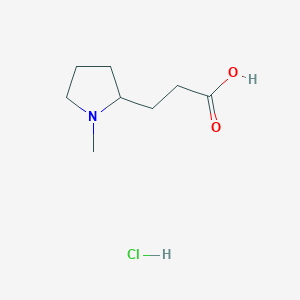

“5-(Difluoromethyl)-3-fluoropyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .

Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)-3-fluoropyridin-2-amine” would consist of a pyridine ring substituted with a difluoromethyl group at the 5-position, a fluorine atom at the 3-position, and an amine group at the 2-position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Transamination Processes : A study demonstrated the transamination of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines to yield 5-amino-4-trifluoromethylthiazoles, indicating the utility of these compounds in synthesizing amino-substituted heterocycles (Burger, Höß, & Geith, 1990).

- Chemoselective Amination : The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the precise functionalization of pyridines, highlighting the importance of such compounds in selective synthesis strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Applications in Herbicide Development

- Herbicide Synthesis : A novel approach for synthesizing fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines with primary amines was reported, where derivatives of 5-fluoropyridines played a critical role. This method facilitated the creation of herbicides with previously inaccessible structural features (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Coordination and Interaction Studies

- Coordinative Properties of Fluorinated Solvents : Research on the coordinative properties of highly fluorinated solvents with amino and ether groups revealed insights into their interactions with inorganic monocations. This study provides a basis for understanding the chemical behavior of fluorinated compounds in various applications (Boswell, Lugert, Rábai, Amin, & Bühlmann, 2005).

Fluorination Techniques

- Intramolecular Aminofluorination : The development of mild intramolecular fluoro-cyclisation reactions for benzylic alcohols and amines showcased the synthesis of fluorinated heterocycles, demonstrating the versatility of fluorine-containing compounds in organic synthesis (Parmar & Rueping, 2014).

Orientations Futures

Propriétés

IUPAC Name |

5-(difluoromethyl)-3-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZKJSTNLCVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-3-fluoropyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)

![N-(2,6-diethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2836010.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2836011.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)

![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)